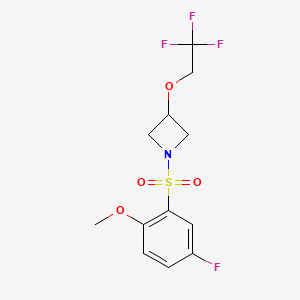
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a sulfonyl group, and an azetidine ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps:
Formation of the Fluoro-Substituted Phenyl Sulfonyl Intermediate: This step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride under basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroethoxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can potentially modify the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.
類似化合物との比較
Similar Compounds
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: can be compared with other azetidine derivatives or compounds with similar functional groups.
Fluoro-substituted Phenyl Sulfonyl Compounds: These compounds share the fluoro-substituted phenyl sulfonyl moiety and may have similar chemical properties.
Uniqueness
- The combination of a fluoro-substituted phenyl ring, a sulfonyl group, and an azetidine ring with a trifluoroethoxy group makes this compound unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
生物活性
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Molecular Formula : C16H17F3N2O4S
- Molecular Weight : 392.38 g/mol
- CAS Number : 1251670-29-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects and antimicrobial properties. The following sections detail these findings.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the compound's effectiveness. The results indicated significant cytotoxic effects against specific cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL60 (Leukemia) | 0.41 ± 0.04 | |
| A549 (Lung Cancer) | >100 | |
| HepG2 (Liver Cancer) | >100 |
These findings suggest that while the compound exhibits potent activity against leukemia cells, its efficacy against other types of cancer cells may be limited.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains. The studies revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
The compound showed notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Preliminary studies on the structure-activity relationship have highlighted that the presence of the sulfonyl and trifluoroethoxy groups significantly contributes to the biological activity of the compound. Variations in these functional groups can lead to changes in potency and selectivity.
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of HL60 cells with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with an IC50 value indicating high potency at submicromolar levels.
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria, showcasing effectiveness in overcoming antibiotic resistance mechanisms.
特性
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXXAKXSPRNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













